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For Researchers, Scientists, and Drug Development Professionals

Tofersen (Qalsody), an antisense oligonucleotide (ASO), has emerged as a targeted therapy

for amyotrophic lateral sclerosis (ALS) in adults with a mutation in the superoxide dismutase 1

(SOD1) gene.[1][2] This guide provides a comprehensive cross-species comparison of the

pharmacokinetics (PK) and pharmacodynamics (PD) of Tofersen, drawing upon data from

preclinical studies in rodents and non-human primates, and clinical trials in humans. The

objective is to offer a consolidated resource to support ongoing research and development in

the field of neurodegenerative diseases.

Pharmacokinetic Profile: A Cross-Species Overview
Tofersen is administered intrathecally to bypass the blood-brain barrier and directly target the

central nervous system (CNS).[3] Studies utilizing radiolabeled Tofersen have provided

insights into its distribution and clearance across different species.[4]

A consistent pattern of broad distribution throughout the spinal cord and brain has been

observed in rodents, non-human primates (NHPs), and humans following intrathecal

administration.[4] However, species-specific differences in clearance patterns have been noted.

In rats and NHPs, brain concentrations of the radiolabeled ASO declined over the study period,

whereas in humans, brain uptake increased during the initial four hours post-injection.[4]

Furthermore, clearance from the spine appeared to plateau after six hours in rodents and
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NHPs, while it continued to decrease in humans.[4] Peripheral clearance in all species is

primarily mediated by the liver and kidneys.[4]

Table 1: Comparative Pharmacokinetic Parameters of Tofersen

Parameter Rodents (Rat)
Non-Human
Primates (Monkey)

Humans

Administration Route Intrathecal Intrathecal Intrathecal[3]

Distribution

Broad distribution in

spinal cord and brain.

[4]

Broad distribution in

spinal cord and brain.

[4]

Broad distribution in

spinal cord and brain.

[4]

Clearance

Declining brain

concentrations over

time; spinal clearance

plateaus after 6 hours.

[4]

Declining brain

concentrations over

time; spinal clearance

plateaus after 6 hours.

[4]

Increasing brain

uptake in the first 4

hours; continued

spinal clearance.[4]

CSF Half-life Not explicitly stated Not explicitly stated
Approximately 4

weeks[5]

Pharmacodynamic Profile: Target Engagement and
Biomarker Response
The mechanism of action of Tofersen involves binding to SOD1 mRNA, leading to its

degradation by RNase H and a subsequent reduction in the synthesis of the SOD1 protein.[6]

[7] This reduction in both mutant and wild-type SOD1 protein is the primary pharmacodynamic

effect.

In preclinical studies, a single intrathecal dose of Tofersen in rodent models resulted in a

significant and sustained reduction of SOD1 mRNA and protein levels for up to 10 weeks.[7] In

SOD1-G93A rodent models of ALS, Tofersen administration delayed disease onset, preserved

motor function, and increased survival.[7][8]

In human clinical trials, Tofersen has demonstrated robust target engagement, with dose-

dependent reductions in cerebrospinal fluid (CSF) SOD1 concentrations.[1][5] Furthermore,
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treatment with Tofersen has been shown to significantly reduce plasma and CSF levels of

neurofilament light chain (NfL), a key biomarker of neuronal injury.[9][10][11]

Table 2: Comparative Pharmacodynamic Effects of Tofersen

Parameter
Rodents (SOD1-
G93A models)

Non-Human
Primates

Humans (SOD1-
ALS patients)

Target Human SOD1 mRNA SOD1 mRNA
Human SOD1

mRNA[6]

Effect on SOD1

Significant reduction

in SOD1 mRNA and

protein.[7]

Decrease in SOD1

mRNA and protein

levels.[7]

Dose-dependent

reduction in CSF

SOD1 concentration

(up to 36% with 100

mg dose).[5]

Effect on

Neurofilaments

Marked improvement

in serum

phosphorylated

neurofilament heavy

chain (pNFH).[7]

Data not available

Significant reduction

in plasma and CSF

neurofilament light

chain (NfL).[9][11]

Clinical/Functional

Outcome

Increased time to

disease onset,

preserved motor

function, and

increased survival.[7]

Not applicable

Trends toward slowing

of clinical decline in

functional rating

scales, respiratory

function, and muscle

strength.[12][13]

Experimental Protocols
Preclinical Evaluation in Rodent Models
A common experimental workflow for the preclinical assessment of antisense oligonucleotides

like Tofersen in rodent models of SOD1-ALS is outlined below.
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Experimental Workflow: Preclinical Evaluation of Tofersen in Rodent Models

Animal Model

Drug Administration

Sample Collection & Analysis

Outcome Measures

SOD1-G93A Transgenic Rodents

Intrathecal Injection

CSF and Tissue Collection

Dose Escalation Studies

SOD1 mRNA/Protein Quantification

Single and Repeated Dosing

Neurofilament Analysis

Pharmacokinetic Profiling Behavioral and Motor Function Tests Survival Analysis

Click to download full resolution via product page

Caption: Preclinical Tofersen evaluation workflow.

Human Clinical Trial Methodology
The administration of Tofersen in human clinical trials involves a standardized intrathecal

injection procedure.
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Tofersen Administration Protocol in Human Clinical Trials

Patient with SOD1-ALS

Lumbar Puncture

CSF Withdrawal (10 mL)

Intrathecal Bolus Injection of Tofersen

Post-injection Monitoring

Click to download full resolution via product page

Caption: Human intrathecal Tofersen administration.

Mechanism of Action: SOD1 mRNA Degradation
Tofersen's therapeutic effect is achieved through the targeted degradation of SOD1

messenger RNA (mRNA). This process is initiated by the binding of the antisense

oligonucleotide to the SOD1 mRNA, which then triggers RNase H-mediated cleavage of the

mRNA strand.
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Tofersen Mechanism of Action
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Hybridization

SOD1 mRNA

RNase H Activation

SOD1 mRNA Degradation

Reduced SOD1 Protein Synthesis

Click to download full resolution via product page

Caption: Tofersen's SOD1 mRNA degradation pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pure.johnshopkins.edu/en/publications/phase-1-2-trial-of-antisense-oligonucleotide-tofersen-for-sod1-al/
https://www.ncbi.nlm.nih.gov/books/NBK594270/
https://pubmed.ncbi.nlm.nih.gov/41233143/
https://pubmed.ncbi.nlm.nih.gov/41233143/
https://www.tandfonline.com/doi/full/10.1080/17582024.2024.2402216
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11524200/
https://www.taconic.com/resources/preclinical-models-to-support-newly-approved-therapy-for-als--th
https://www.healthday.com/healthpro-news/general-health/antisense-oligonucleotide-tofersen-cuts-sod1-in-sod1-als-2658322060.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272917/
https://pubmed.ncbi.nlm.nih.gov/36928619/
https://pubmed.ncbi.nlm.nih.gov/36928619/
https://pubmed.ncbi.nlm.nih.gov/36928619/
https://alsnewstoday.com/news/biogen-tofersen-reduces-toxic-sod1-protein-levels-familial-als/
https://www.als.org/navigating-als/living-with-als/fda-approved-drugs/tofersen
https://www.benchchem.com/product/b15588239#cross-species-comparison-of-tofersen-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b15588239#cross-species-comparison-of-tofersen-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b15588239#cross-species-comparison-of-tofersen-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/product/b15588239#cross-species-comparison-of-tofersen-pharmacokinetics-and-pharmacodynamics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15588239?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

